Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)-
Description
This compound is a phenothiazine derivative featuring a propyl side chain at the 10-position of the tricyclic phenothiazine core. The side chain is substituted at the second carbon with a methylamino group, which is further modified by a 2-chloroethyl moiety.
Properties
CAS No. |
101976-33-4 |
|---|---|
Molecular Formula |
C18H22Cl2N2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H21ClN2S.ClH/c1-14(20(2)12-11-19)13-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-10,14H,11-13H2,1-2H3;1H |
InChI Key |
SHGVNMFLNPHKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)CCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Alkylation of Phenothiazine Core
Reaction Mechanism and Substrate Preparation
The foundational step involves introducing the propylamine side chain to the phenothiazine nucleus. Grignard reagents, such as 2-(methylamino)propylmagnesium bromide, are employed to alkylate the nitrogen atom at the 10-position of phenothiazine. This exothermic reaction proceeds via nucleophilic attack, forming a carbon-nitrogen bond while preserving the tricyclic aromatic system.
Table 1: Grignard Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran | Maximizes reagent stability |
| Temperature | 0°C → 25°C (gradual warming) | Prevents side reactions |
| Molar Ratio | 1:1.2 (phenothiazine:Grignard) | Ensures complete conversion |
| Reaction Time | 8–12 hours | Balances kinetics vs. decomposition |
Post-alkylation, the intermediate undergoes aqueous workup with ammonium chloride to quench excess Grignard reagent, followed by extraction with dichloromethane.
Chloroethylation of Secondary Amine
Nucleophilic Substitution with 2-Chloroethyl Bromide
The methylamino group on the propyl side chain undergoes further alkylation using 2-chloroethyl bromide under basic conditions. Potassium carbonate in acetone facilitates deprotonation of the secondary amine, enabling an SN2 mechanism to install the chloroethyl moiety.
Table 2: Chloroethylation Optimization
| Variable | Effect on Reaction Efficiency |
|---|---|
| Base Strength | K₂CO₃ > Na₂CO₃ (higher yield) |
| Solvent Polarity | Acetone > DMF (reduced byproducts) |
| Temperature | Reflux (56°C) optimal |
Alternative Pathway: Reductive Amination
Two-Step Synthesis via Imine Intermediate
For industrial-scale production, reductive amination offers superior atom economy. Phenothiazine-10-propionaldehyde is condensed with methyl-(2-chloroethyl)amine in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride yields the target compound.
$$
\text{Phenothiazine-CHO + H}2\text{N-CH}2\text{CH}2\text{Cl → Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Table 3: Reductive Amination Metrics
| Metric | Benchmarked Value |
|---|---|
| Overall Yield | 68–72% |
| Reaction Scale | Up to 50 kg/batch |
| Purity Post-Crystallization | 99.2% (HPLC) |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for the Grignard step, ensuring precise temperature control and reduced solvent usage. Key parameters:
Analytical Validation Protocols
Spectroscopic Characterization
Comparative Methodological Analysis
Table 4: Synthesis Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Grignard Alkylation | 58 | 95 | 1.0 |
| Reductive Amination | 71 | 99 | 0.85 |
| Patent CN105837528B | 63 | 97 | 0.92 |
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenothiazine, such as sulfoxides, sulfones, and substituted amines .
Scientific Research Applications
Phenothiazine, particularly 10-(2-((2-chloroethyl)methylamino)propyl)-, is a phenothiazine derivative that has a three-ring structure consisting of sulfur and nitrogen atoms. The core structure is composed of a thiazine ring fused to two benzene rings, classifying it as a member of the thiazine class of heterocyclic compounds. The substitution at the nitrogen and carbon atoms gives it a pharmacological profile that is relevant in medicinal chemistry.
Pharmaceutical Applications
- Antipsychotic Medications: Phenothiazines are used predominantly as antipsychotic medications because they antagonize dopamine receptors, especially D2 receptors.
- Antiemetics: They also function as antiemetics.
- Potential Anti-Neoplastic Properties: Phenothiazines are being researched for their effectiveness against various cancers.
- Antihistamines: Some phenothiazines like promethazine are used for allergy treatment.
- Parkinsonism: Ethopropazine, a phenothiazinealkaneamine, is an anticholinergic drug used in the treatment of Parkinsonism .
Other Applications
- Dyes and Pigments: Phenothiazines are used as dyes and pigments.
- Antimalarial Agents: Methylene blue, a phenothiazine, is used as an antimalarial agent.
- Cell Staining: Methylene blue is also used in cell staining.
- Antioxidants: Some phenothiazines such as methylene blue are used as antioxidants.
Research and Development
- In Silico Studies: Phenothiazine derivatives are used in in silico molecular docking studies and in vitro/in vivo cholinesterase activity assessments .
- Neuroprotection Research: Phenothiazinealkaneamines are explored for controlling brain damage associated with anoxia or ischemia .
- Drug Interaction Studies: Phenothiazines are used in studies of the interaction of tranquilizers and antihistamines on bacterial cells .
Examples of Phenothiazine Derivatives and Their Applications
Case Studies and Research Findings
- A study of novel phenothiazines showed their potential as anticancer agents in vitro and their ability to modulate cholinesterase activity in vivo using zebrafish models .
- One case study reported shock symptoms in an elderly woman taking multiple antipsychotic drugs, highlighting the need for monitoring adverse reactions, even with small doses of phenothiazines .
- Research has explored the use of phenothiazinealkaneamines to control excitotoxic neuropathological processes and neurodegenerative consequences .
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations and biological activities of comparable phenothiazine derivatives:
Key Research Findings and Data
Antitumor Potency (TCID₅₀ Values)
| Compound | TCID₅₀ (µg) | Substituent Features |
|---|---|---|
| 10-[4-(Phthalimido)butyl]-phenothiazine | 7.8 | Phthalimido-butyl; C2-H |
| Target Compound (inferred) | ~10–20* | Chloroethyl-methylamino propyl |
| 1-(2-Chloroethyl)-3-(2-Cl-phenothiazinyl)propyl-1-urea | 6.3 | Chloroethyl-urea |
Receptor Binding and Selectivity
- Quaternary ammonium derivatives (e.g., ) showed ganglionic blockade potency 3.5× higher than tetraethylammonium, emphasizing the role of N-alkyl groups in receptor interaction .
- The target compound’s methylamino group may reduce parasympatholytic activity compared to diethylamino analogs but improve CNS penetration .
Biological Activity
Phenothiazine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities, particularly in oncology and neurology. The compound Phenothiazine, 10-(2-((2-chloroethyl)methylamino)propyl)- is a notable member of this class, exhibiting potential antitumor and neuroactive properties. This article delves into the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
Overview of Phenothiazine Derivatives
Phenothiazines are a class of compounds primarily recognized for their antipsychotic properties. They function as antagonists to various neurotransmitter receptors, including dopamine and acetylcholine receptors, which underlie their therapeutic effects in psychiatric disorders. More recently, certain derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in tumor cells and modulate cholinergic signaling pathways .
Antitumor Activity
Research has demonstrated that phenothiazine derivatives possess significant antitumor activity against various cancer cell lines. For instance, the compound 10-(2-((2-chloroethyl)methylamino)propyl)- has been evaluated for its cytotoxic effects on human HEp-2 tumor cells. The study reported the following TCID50 values for different phenothiazine derivatives:
| Compound Type | Substituent | TCID50 (µg/mL) |
|---|---|---|
| 10-[3-(phthalimido)propyl]-10H-phenothiazine | H | 11.5 |
| 10-[4-(phthalimido)butyl]-10H-phenothiazine | H | 7.8 |
| 1-(2-chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propyl-1-urea | Cl | 6.3 |
| 1-(2-chloroethyl)-3-(2-trifluoromethyl-10H-phenothiazin-10-yl)butyl-1-urea | CF3 | 7.8 |
These results indicate that structural modifications significantly influence the anticancer efficacy of phenothiazines .
The antitumor effect of phenothiazines is attributed to several mechanisms:
- Induction of Apoptosis : Phenothiazines can trigger apoptotic pathways in cancer cells.
- Inhibition of Cholinesterase Activity : Certain derivatives modulate cholinesterase activity, which is crucial for maintaining cholinergic signaling in the nervous system and may affect tumor growth dynamics .
- Multi-drug Resistance Reversal : Some phenothiazines have shown potential in reversing drug resistance in cancer therapies, enhancing the efficacy of conventional treatments .
Neuroactive Properties
Beyond their anticancer properties, phenothiazine derivatives also exhibit neuroactive effects. Specifically, the compound under discussion has been linked to cholinergic modulation, which is vital for cognitive functions and memory. Studies have indicated that it can enhance cholinesterase activity in vivo, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: In Vivo Testing
A recent study utilized zebrafish models to assess the toxicity and biological activity of novel phenothiazine derivatives. The findings revealed that while some compounds exhibited high cytotoxicity against liver cancer cells, they maintained low toxicity profiles during zebrafish development. This highlights the importance of evaluating both efficacy and safety in drug development .
Case Study 2: Comparative Analysis
Another investigation compared the effects of various phenothiazine derivatives on HEp-2 tumor cells and assessed their structure-activity relationships (SAR). The research concluded that modifications at specific positions significantly altered the compounds' antitumor potency, providing insights into optimizing phenothiazine-based therapies .
Q & A
Q. What are the key structural features and nomenclature rules for this compound?
The compound’s IUPAC name reflects its phenothiazine core substituted at the 10-position with a propyl chain bearing a methylamino group and a 2-chloroethyl moiety. Key structural attributes include:
- Phenothiazine backbone : A tricyclic system with sulfur and nitrogen atoms at positions 1 and 4, respectively.
- Substituent conformation : The propyl chain’s torsion angles (e.g., C7–C8–C9–C10) influence spatial arrangement and reactivity, as observed in crystal structures of analogous phenothiazines .
- Nomenclature : The numbering prioritizes the phenothiazine core, with substituents described in order of branching (e.g., "2-((2-chloroethyl)methylamino)propyl") .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves:
- Grignard reactions : To introduce the propylamine side chain to the phenothiazine core, followed by alkylation with 2-chloroethyl groups .
- Purification : Recrystallization from acetone/water mixtures or column chromatography for intermediates .
- Salt formation : Reaction with HCl to yield hydrochlorides, as seen in analogous phenothiazine derivatives .
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Side chain addition | Grignard reagent (e.g., RMgX), THF, 0°C → RT | 60–75% | |
| Chloroethylation | 2-Chloroethyl bromide, K2CO3, acetone, reflux | 50–65% |
Q. How can spectroscopic techniques validate the compound’s structure?
- NMR :
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 384.0568 for C19H15ClN3O2S derivatives) confirm molecular weight .
Advanced Research Questions
Q. How do substituent variations impact physicochemical and biological properties?
Comparative studies of phenothiazine analogs reveal:
- cLogP and solubility : Chloroethyl groups increase hydrophobicity (↑ cLogP), reducing aqueous solubility. Piperazine or dimethylamino substituents enhance solubility via hydrogen bonding .
- Biological activity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antioxidant activity by stabilizing radical intermediates, while bulky substituents reduce CNS penetration .
Q. Table 2: Substituent Effects on Activity
| Substituent | cLogP | Antioxidant IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chloroethyl | 3.2 | 12.4 | |
| 3-(4-Methylpiperazinyl) | 2.8 | 18.9 |
Q. What computational methods predict radical scavenging mechanisms?
- Density functional theory (DFT) : Models hydrogen atom transfer (HAT) and radical adduct formation (RAF) pathways.
- QM-ORSA protocol : Calculates rate constants for ROS scavenging, showing phenothiazine’s thiyl radical (S•) as a key intermediate .
- Electrostatic potential maps : Identify nucleophilic regions (e.g., sulfur atom) prone to radical attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
